molecular formula C19H16N2O B2786072 2-(furan-2-yl)-1-(2-phenylethyl)-1H-1,3-benzodiazole CAS No. 433697-93-9

2-(furan-2-yl)-1-(2-phenylethyl)-1H-1,3-benzodiazole

Cat. No.: B2786072
CAS No.: 433697-93-9
M. Wt: 288.35
InChI Key: GIAGYZWKFNPJLN-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-1-(2-phenylethyl)-1H-1,3-benzodiazole is a heterocyclic compound that features both furan and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-1-(2-phenylethyl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylamine with phenethylamine in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-1-(2-phenylethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-1-(2-phenylethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The furan and benzimidazole moieties contribute to its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(furan-2-yl)-1-(2-phenylethyl)-1H-1,3-benzodiazole is unique due to the presence of both furan and phenethyl groups, which can enhance its biological activity and chemical reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(furan-2-yl)-1-(2-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-2-7-15(8-3-1)12-13-21-17-10-5-4-9-16(17)20-19(21)18-11-6-14-22-18/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAGYZWKFNPJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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